molecular formula C38H43N7O5S2 B219308 Lissoclinamide 6 CAS No. 121209-53-8

Lissoclinamide 6

Número de catálogo B219308
Número CAS: 121209-53-8
Peso molecular: 741.9 g/mol
Clave InChI: HKYACNDBJBTRBK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Lissoclinamide 6 is a naturally occurring cyclic peptide isolated from the marine sponge Lissoclinum patella. The compound has been found to possess a wide range of biological activities, including antitumor, antiviral, and antibacterial properties. Lissoclinamide 6 has been the subject of extensive scientific research due to its potential as a therapeutic agent.

Aplicaciones Científicas De Investigación

1. Cytotoxicity and Structural Features

Lissoclinamide 6, along with other lissoclinamides, has been studied for its cytotoxic properties. These compounds, isolated from the ascidian Lissoclinum patella, are noted for their structural features, including cyclic heptapeptides with oxazoline rings, proline, valine, phenylalanine residues, and thiazole or thiazoline rings. Slight structural changes among these compounds can result in significant differences in cytotoxicity. This makes lissoclinamides, including lissoclinamide 6, potent candidates for cytotoxic studies and potential therapeutic applications (Hawkins et al., 1990).

2. Structure Determination and Stereochemistry

The determination of the structure and stereochemistry of lissoclinamides, including lissoclinamide 6, is vital for understanding their biological activity. Advanced techniques such as 2D NMR, MS, and MSn have been employed for this purpose. The assignment of absolute stereochemistry through these methods provides essential insights into the potential applications of these compounds in scientific research (Morris et al., 2000).

3. Total Synthesis and Configuration

The first total synthesis of lissoclinamide 7, related to lissoclinamide 6, was accomplished, highlighting the challenges and novel strategies in synthesizing such complex molecules. This synthesis work provides a pathway for understanding the structural complexities of lissoclinamides and could guide the development of analogs with varied biological activities (Wipf & Fritch, 1996).

4. Metal Binding Selectivity

Studies on lissoclinamides have also explored their metal binding selectivity. This is crucial for understanding their potential biomedical applications, particularly in the development of selective metal ion binding agents. Understanding the binding environments and selectivity of lissoclinamides towards specific metal ions opens avenues for targeted therapeutic applications (Morris et al., 2001).

Propiedades

Número CAS

121209-53-8

Nombre del producto

Lissoclinamide 6

Fórmula molecular

C38H43N7O5S2

Peso molecular

741.9 g/mol

Nombre IUPAC

8,15-dibenzyl-26-methyl-22-propan-2-yl-27-oxa-13,20-dithia-6,9,16,23,28,29,30-heptazapentacyclo[23.2.1.111,14.118,21.02,6]triaconta-1(28),11,14(30),21(29)-tetraene-7,10,17,24-tetrone

InChI

InChI=1S/C38H43N7O5S2/c1-21(2)30-37-42-28(20-52-37)32(46)39-25(17-23-11-6-4-7-12-23)36-41-27(19-51-36)33(47)40-26(18-24-13-8-5-9-14-24)38(49)45-16-10-15-29(45)35-44-31(22(3)50-35)34(48)43-30/h4-9,11-14,19,21-22,25-26,28-31H,10,15-18,20H2,1-3H3,(H,39,46)(H,40,47)(H,43,48)

Clave InChI

HKYACNDBJBTRBK-UHFFFAOYSA-N

SMILES

CC1C2C(=O)NC(C3=NC(CS3)C(=O)NC(C4=NC(=CS4)C(=O)NC(C(=O)N5CCCC5C(=N2)O1)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C

SMILES canónico

CC1C2C(=O)NC(C3=NC(CS3)C(=O)NC(C4=NC(=CS4)C(=O)NC(C(=O)N5CCCC5C(=N2)O1)CC6=CC=CC=C6)CC7=CC=CC=C7)C(C)C

Otros números CAS

126452-98-0

Sinónimos

lissoclinamide 8

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lissoclinamide 6
Reactant of Route 2
Lissoclinamide 6
Reactant of Route 3
Lissoclinamide 6
Reactant of Route 4
Lissoclinamide 6
Reactant of Route 5
Lissoclinamide 6
Reactant of Route 6
Lissoclinamide 6

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.